Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused heterocyclic core with a thiophene ring fused to a pyridazine ring. Key structural features include:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
- Position 1: An ethyl carboxylate ester, enhancing solubility in organic solvents.
- Position 4: A ketone group, forming part of the dihydro structure.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-23(30)19-16-12-35-21(24-20(28)15-6-4-5-7-17(15)27(31)32)18(16)22(29)26(25-19)13-8-10-14(33-2)11-9-13/h4-12H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGJSJEKBXEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by various studies and data tables.
Structural Characteristics
The compound features a complex structure characterized by:
- Thieno[3,4-d]pyridazine core : Known for diverse biological activities.
- Substituents : A methoxy group and a nitrobenzamide moiety that enhance its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of thieno[3,4-d]pyridazines exhibit significant anticancer properties. This compound has shown:
- Cytotoxic effects : In vitro studies have demonstrated its ability to inhibit the growth of various human cancer cell lines. For example, a study reported that the compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .
- Mechanism of action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Antimicrobial Activity
The compound also displays potential antimicrobial activity:
- Bacterial Inhibition : Similar compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. This compound is hypothesized to exhibit similar effects due to its structural characteristics .
- Fungal Activity : Preliminary studies suggest potential antifungal properties, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Potential activity noted |
Case Study
A recent study investigated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study also highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Interaction : The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
- Enzyme Inhibition : It could inhibit key enzymes involved in cancer progression and microbial metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Thieno[3,4-d]Pyridazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 2-nitrobenzamido group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to polar residues in protein targets (e.g., tau fibrils) compared to methylamino or unsubstituted analogs .
Synthetic Pathways :
- The target compound likely employs a multi-step synthesis involving:
- Biginelli-like cyclization to form the dihydropyridazine core (as seen in –9 for dihydropyrimidinones).
- Amidation of an intermediate amine with 2-nitrobenzoyl chloride to introduce the R<sup>5</sup> substituent . Contrast with compound 66 (), where methylation of an amino group is achieved via iodomethane under basic conditions.
Physicochemical Properties: Solubility: The ethyl carboxylate group improves solubility in organic solvents (e.g., ethyl acetate, DMSO) compared to non-esterified analogs. Stability: The nitro group may reduce metabolic degradation in vivo compared to halogenated analogs (e.g., 67, 68), though it could increase photolytic sensitivity .
Q & A
Q. Advanced
- Nitro Group : Electron-withdrawing nature increases electrophilicity at the pyridazine ring, facilitating nucleophilic attacks (e.g., hydrolysis at pH > 9) .
- Methoxy Group : Electron-donating effects stabilize the aromatic ring, reducing oxidative degradation .
Method : Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges at C4=O: −0.45) .
What are the primary biological targets and mechanisms of action?
Q. Basic
- Enzyme Inhibition : Potentially inhibits cyclooxygenase-2 (COX-2) and kinases (IC₅₀: 10–50 nM) via hydrogen bonding with active sites .
- Receptor Modulation : Binds to adenosine A₂A receptors (Kd: 2.3 µM) in neuroprotection studies .
How can structure-activity relationships (SAR) guide analog design for enhanced neuroprotection?
Q. Advanced
What degradation pathways occur under varying pH and temperature conditions?
Q. Basic
- Acidic Conditions (pH < 3) : Ester hydrolysis to carboxylic acid (t½: 2 hours at 37°C) .
- Alkaline Conditions (pH > 10) : Nitro group reduction and ring-opening .
- Oxidative Stress : ROS-mediated degradation (e.g., 30% loss after 24 hours in H₂O₂) .
How can molecular docking validate interactions with biological targets?
Q. Advanced
Target Selection : Use crystallized COX-2 (PDB ID: 5KIR) or A₂A receptors (PDB ID: 3REY) .
Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (RMSD < 2.0 Å) .
Validation : Compare docking scores (ΔG: −9.2 kcal/mol) with experimental IC₅₀ values .
What analytical methods assess purity and stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
